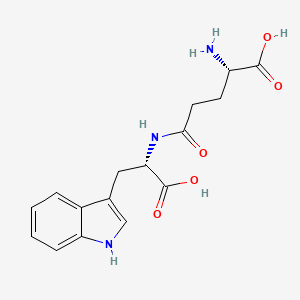

gamma-Glutamyltryptophan

Overview

Description

Gamma-Glutamyltryptophan is a dipeptide composed of gamma-glutamate and tryptophan. It is a proteolytic breakdown product of larger proteins . It is involved in glutathione metabolism and plays critical roles in antioxidant defense, detoxification, and inflammation processes .

Synthesis Analysis

The this compound peptides were synthesized from a solution of glutamine (Gln) and tryptophan (Trp) employing L-glutaminase from Bacillus amyloliquefaciens . Under optimal conditions, the yields of this compound were significant .

Molecular Structure Analysis

This compound belongs to the N-terminal nucleophile hydrolase superfamily and exists as a heterodimer of a large and a small subunit .

Chemical Reactions Analysis

Gamma-Glutamyltranspeptidases (γ-GTs) are ubiquitous enzymes that catalyze the hydrolysis of γ-glutamyl bonds in glutathione and glutamine and the transfer of the released γ-glutamyl group to amino acids or short peptides .

Physical And Chemical Properties Analysis

The physicochemical properties of this compound are related to its role in glutathione metabolism and its structure-function relationships .

Scientific Research Applications

Tuberculosis Treatment

Gamma-D-Glutamyl-L-tryptophan (SCV-07) has shown promise as a prospective medicine for treating tuberculosis. Its complex molecular structure, consisting of D- and L-amino acids connected by gamma-glutamyl linkage, necessitates an efficient enzymatic synthesis method for its production. This synthesis involves bacterial gamma-glutamyltranspeptidase, providing a potential pathway for large-scale production of this promising therapeutic agent (Suzuki, Kato & Kumagai, 2004).

Enzyme Structure and Function

The gamma-glutamyltranspeptidase (GGT) enzyme, key in glutathione metabolism, has been structurally analyzed to understand its role in hydrolyzing gamma-glutamyl compounds like glutathione. This enzyme's structure provides insights into how it recognizes and processes its substrates, which is crucial for understanding its function in various biological processes (Okada, Suzuki, Wada, Kumagai & Fukuyama, 2006).

Cardiovascular Disease Marker

Gamma-glutamyl transpeptidase (GGT) has been identified in atherosclerotic plaques and is a prognostic marker for cardiac death and reinfarction. Its presence in these plaques and its role in serum suggest a potential link to cardiovascular diseases, offering a novel avenue for research and potential therapeutic targeting (Paolicchi, Emdin, Ghliozeni, Ciancia, Passino, Popoff & Pompella, 2004).

Kinetics and Mechanisms

Research into the kinetics and structural properties of human gamma-glutamyltranspeptidase (GGT) has provided insights into its function in glutathione homeostasis and its involvement in disorders like Parkinson's disease, apoptosis inhibition, and diabetes. Understanding GGT's interaction with substrates and inhibitors helps elucidate its broader role in human physiology (Castonguay, Halim, Morin, Furtos, Lherbet, Bonneil, Thibault & Keillor, 2007).

Cellular Function and Catalysis

Gamma-glutamyl transpeptidase's presence in lymphoid cells as a cell surface marker suggests a role in processes like blastogenesis, differentiation, and neoplasia. This enzyme's activity in different lymphoid cells offers a unique perspective on cellular processes and potential therapeutic interventions in lymphoproliferative diseases (Novogrodsky, Tate & Meister, 1976).

Implications in Chemotherapy

Gamma-D-glutamyl-L-tryptophan (SCV-07) has been evaluated for its efficacy in ameliorating oral mucositis in cancer patients undergoing chemoradiation. Gene cluster analyses have helped identify patients who are likely to respond to SCV-07, demonstrating its potential as a targeted therapy in oncology (Alterovitz, Tuthill, Ríos, Modelska & Sonis, 2011).

Enzyme Purification and Properties

The purification and characterization of gamma-glutamyltranspeptidase from various bacterial sources have been studied, providing insights into the enzyme's specificity, optimal conditions for activity, andpotential roles in synthesizing valuable γ-glutamyl peptides. These studies contribute to our understanding of the enzyme's properties and potential applications in biotechnology and pharmaceutical industries (Shuai, Zhang, Mu & Jiang, 2011).

Role in Glutathione Metabolism

Gamma-glutamyl transpeptidase plays a critical role in glutathione metabolism. Its expression in carcinogenesis, particularly in high levels in many human tumors, has opened avenues for research into how GGT affects tumor response to chemotherapy and the development of strategies to use GGT for targeting chemotherapy drugs to tumors (Hanigan, 1998).

Amino Acid Transport and Metabolism

Research has suggested that gamma-glutamyl transpeptidase might be involved in amino acid transport, as seen in studies on rat intestines. The enzyme's localization and activity have been correlated with features of amino acid uptake, providing insights into its potential role in nutrient absorption and metabolism (Garvey, Hyman & Isselbacher, 1976).

Genetic and Molecular Studies

Mutations in the gamma-glutamyl carboxylase gene, which impact the metabolism of vitamin K-dependent coagulation factors, highlight the enzyme's significance in hemostasis. This has implications for understanding congenital deficiencies in blood coagulation and the potential for therapeutic interventions (Spronk, Farah, Buchanan, Vermeer & Soute, 2000).

Substrate Specificity and Catalytic Mechanism

Studies on gamma-glutamyltranspeptidase's substrate specificity and catalytic mechanism have provided valuable insights into its role in cellular detoxification and amino acid transport. This research is critical for understanding its involvement in various physiological disorders and for developing potential therapeutic strategies (Keillor, Castonguay & Lherbet, 2005).

Mechanism of Action

Target of Action

Gamma-Glutamyltryptophan primarily targets the Gamma-Glutamyl Transpeptidase (GGT) enzyme . This enzyme is ubiquitously present in all life forms and plays a variety of roles in diverse organisms . It is involved in glutathione metabolism and plays critical roles in antioxidant defense, detoxification, and inflammation processes .

Mode of Action

The GGT enzyme belongs to the N-terminal nucleophile hydrolase superfamily . It cleaves the γ-glutamyl amide bond of glutathione to give cysteinylglycine . The released γ-glutamyl group can be transferred to water (hydrolysis) or to amino acids or short peptides (transpeptidation) .

Biochemical Pathways

This compound is involved in the gamma-glutamyl cycle . This cycle includes two ATP-dependent GSH synthesis steps, catalyzed by γ-glutamyl Cys synthetase and GSH synthetase, and a specific GSH degradation pathway . In this process, GSH is synthesized in the cytosol and is then translocated out of cells, where it becomes a substrate for GGT, the first enzyme of the GSH breakdown pathway .

Result of Action

The result of this compound’s action is the production of γ-glutamyl amino acids, which are then transported into the cell . It has functionalities of anti-tuberculosis action, thymic and splenic cell proliferation, tumor suppression, chemoradiation therapy-induced oral mucositis mitigation, etc .

Action Environment

The action environment of this compound is largely dependent on the presence of the GGT enzyme . The enzyme’s activity can be influenced by various factors, including pH, temperature, and the presence of other molecules . More research is needed to fully understand how environmental factors influence the compound’s action, efficacy, and stability.

Future Directions

properties

IUPAC Name |

(2S)-2-amino-5-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O5/c17-11(15(21)22)5-6-14(20)19-13(16(23)24)7-9-8-18-12-4-2-1-3-10(9)12/h1-4,8,11,13,18H,5-7,17H2,(H,19,20)(H,21,22)(H,23,24)/t11-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CATMPQFFVNKDEY-AAEUAGOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40945401 | |

| Record name | N-(4-Amino-4-carboxy-1-hydroxybutylidene)tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40945401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | gamma-Glutamyltryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029160 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

66471-20-3, 227275-47-0 | |

| Record name | Bestim | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66471-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bestim | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066471203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Amino-4-carboxy-1-hydroxybutylidene)tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40945401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | gamma-Glutamyltryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029160 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

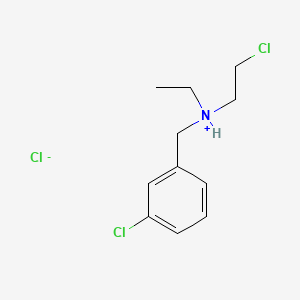

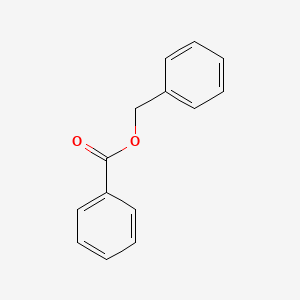

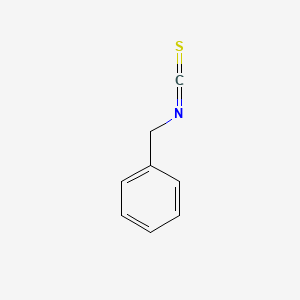

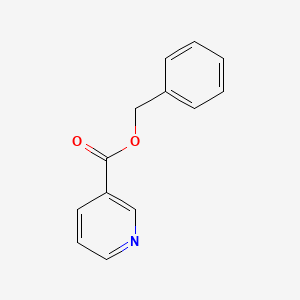

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

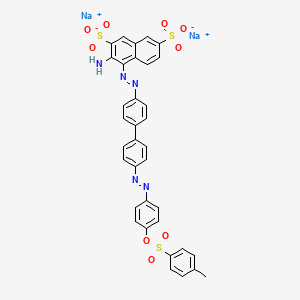

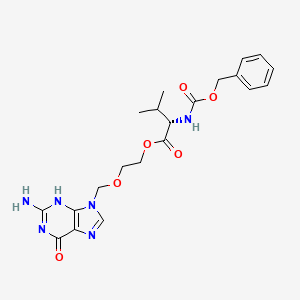

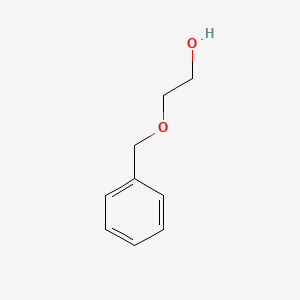

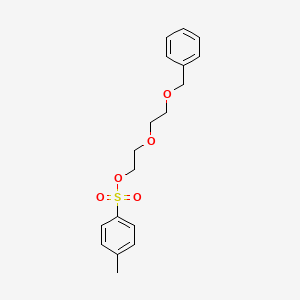

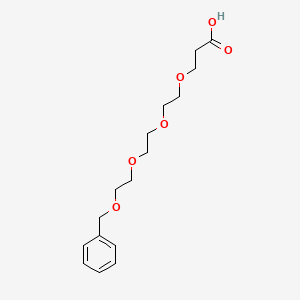

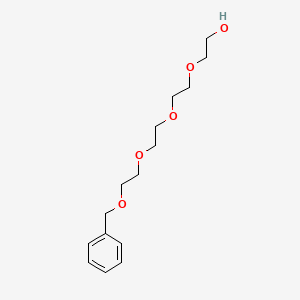

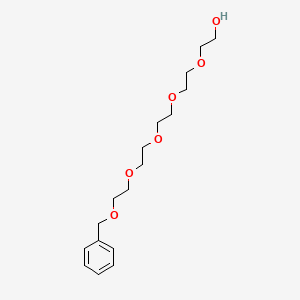

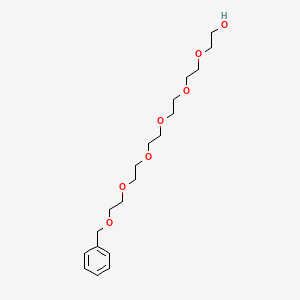

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.